Fructose-glutamic acid-13C6

Stable Isotope Dilution Assay LC-MS/MS Food Authenticity

Fructose-glutamic acid-13C6 (CAS 1083053-45-5; molecular formula C5¹³C6H19NO9, MW 315.23) is a stable isotope-labeled analog of fructose-glutamic acid, where six specific carbon atoms are uniformly replaced with the heavier, non-radioactive 13C isotope. The unlabeled parent compound is an Amadori compound (N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid), formed via the Maillard reaction between a reducing sugar and glutamic acid, and is commonly found in thermally processed foods such as dehydrated tomatoes and carrots.

Molecular Formula C11H19NO9
Molecular Weight 315.23 g/mol
Cat. No. B15598434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-glutamic acid-13C6
Molecular FormulaC11H19NO9
Molecular Weight315.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1/i3+1,4+1,6+1,7+1,9+1,10+1
InChIKeyPUFNBARRTADWAC-UVHQQDHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fructose-glutamic acid-13C6: A 13C6-Labeled Amadori Compound for Stable Isotope Tracing and Quantitative Analysis


Fructose-glutamic acid-13C6 (CAS 1083053-45-5; molecular formula C5¹³C6H19NO9, MW 315.23) is a stable isotope-labeled analog of fructose-glutamic acid, where six specific carbon atoms are uniformly replaced with the heavier, non-radioactive 13C isotope. The unlabeled parent compound is an Amadori compound (N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid), formed via the Maillard reaction between a reducing sugar and glutamic acid, and is commonly found in thermally processed foods such as dehydrated tomatoes and carrots [1]. The incorporation of the 13C6 label creates a distinct mass shift of +6 Da relative to the unlabeled isotopologue, enabling its use as an internal standard for accurate quantification and as a tracer in metabolic flux studies .

Why Unlabeled Fructose-Glutamic Acid or Deuterated Analogs Cannot Substitute for Fructose-glutamic acid-13C6 in Quantitative Assays


Attempting to substitute Fructose-glutamic acid-13C6 with its unlabeled counterpart or a deuterated analog (e.g., Fructose-glutamic acid-D5) in analytical workflows introduces significant and quantifiable analytical error. Unlabeled material cannot serve as an internal standard because it co-elutes and shares identical mass spectrometric properties with the endogenous analyte, precluding accurate quantification via stable isotope dilution. While deuterated analogs (D5) do provide a mass shift for LC-MS/MS, they exhibit altered chromatographic retention times due to the deuterium isotope effect, which can lead to inconsistent ionization suppression and quantification bias [1]. In contrast, 13C-labeled isotopologues co-elute identically with the unlabeled analyte, ensuring that matrix effects and ionization efficiency are perfectly matched between analyte and internal standard, a prerequisite for reliable, high-precision quantitative analysis .

Fructose-glutamic acid-13C6: Quantitative Differentiation vs. Comparators for Method Selection


13C6 Isotopic Labeling Provides a +6 Da Mass Shift for LC-MS/MS Quantification Without Chromatographic Shift

Fructose-glutamic acid-13C6 incorporates six 13C atoms, producing a +6 Da mass shift relative to the unlabeled compound (m/z 310.1 → m/z 316.1 for [M+H]+) without altering chromatographic retention. This is a critical advantage over deuterated internal standards (e.g., Fructose-glutamic acid-D5), which exhibit a retention time shift due to the deuterium isotope effect, causing differential matrix effects and quantification inaccuracies [1].

Stable Isotope Dilution Assay LC-MS/MS Food Authenticity

Intrinsic Chemical Stability of the Fructose-Glutamic Acid Core is Highest Among Comparable Amadori Compounds

The unlabeled parent compound, fructose-glutamic acid, exhibits the greatest stability among a panel of Amadori compounds studied in low-moisture model systems, making it a robust marker for Maillard reaction monitoring. This inherent stability is preserved in the 13C6-labeled isotopologue [1].

Maillard Reaction Food Processing Stability Studies

13C6 Labeling Enables NMR-Based Metabolic Flux Analysis Without Deuterium-Induced Spectral Complexity

For 13C NMR and 2D NMR-based metabolic flux analysis, 13C6 labeling provides clean, high-intensity signals at the labeled carbon positions, enabling precise tracking of carbon atom fate through metabolic pathways. Deuterated analogs (e.g., D5) are not detectable by 13C NMR and can introduce undesirable 2H-1H coupling in 1H NMR spectra, complicating spectral interpretation [1].

Metabolomics NMR Spectroscopy Fluxomics

High-Purity Synthesis of 13C6-Labeled Amadori Standards Achieves >95% Purity for LC-MS Method Development

Optimized synthetic methods for 13C6-labeled Amadori compounds have been reported to yield highly purified (>95%) products, which are essential for developing robust LC-MS/MS methods. This level of purity ensures that the internal standard does not introduce interfering peaks or background contamination that could compromise quantification limits [1]. In contrast, deuterated Amadori standards often suffer from incomplete deuteration or isotopic exchange, leading to a complex isotopic envelope that complicates quantification .

Analytical Method Development Reference Standards Glycation Research

Optimal Use Cases for Fructose-glutamic acid-13C6 Based on Quantitative Differentiation


LC-MS/MS Quantification of Fructose-Glutamic Acid in Thermally Processed Foods

Fructose-glutamic acid-13C6 is the internal standard of choice for the accurate quantification of fructose-glutamic acid in food products such as dried tomatoes, tomato paste, and soy sauce using stable isotope dilution LC-MS/MS. The co-elution of the 13C6-labeled standard with the native analyte ensures that matrix-induced ion suppression is perfectly matched, enabling precise quantification even in complex matrices [1]. This is essential for monitoring Maillard reaction progress, assessing product quality, and ensuring batch-to-batch consistency [2].

Metabolic Flux Analysis of Fructose-Derived Glutamate Synthesis in Adipocytes and Hepatocytes

Although the direct use of Fructose-glutamic acid-13C6 as a tracer is not documented, its 13C6-labeled sugar moiety makes it a valuable standard for calibrating LC-MS/MS instruments used in metabolic flux studies where [U-13C6]-fructose is employed as a precursor. In such studies, the tracer is metabolized to 13C-labeled glutamate, and the accurate quantification of this labeled glutamate is critical for calculating metabolic fluxes [1]. Fructose-glutamic acid-13C6 provides a structurally similar, fully labeled standard for optimizing detection parameters and verifying method accuracy.

NMR-Based Structural Confirmation of Amadori Rearrangement Products

In synthetic chemistry and food science research, 13C-labeled Amadori compounds are used to study the mechanism of the Maillard reaction and to confirm the structure of newly formed products. Fructose-glutamic acid-13C6 provides a clean 13C NMR spectrum that can be used as a reference standard for identifying and quantifying Amadori products formed from other amino acids or sugars [1]. The 13C labeling at specific carbon positions allows researchers to trace the origin of carbon atoms in complex reaction mixtures.

Reference Standard for Glycation Research in Diabetes Complications

Amadori compounds are early-stage glycation products implicated in the pathogenesis of diabetic complications. The availability of high-purity, 13C6-labeled Amadori compounds is crucial for developing LC-MS/MS assays to quantify glycated proteins and lipids in biological samples [1]. Fructose-glutamic acid-13C6 serves as a model internal standard for optimizing these assays, ensuring accurate quantification of glycation adducts in plasma or tissue samples from diabetic patients.

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